molecular formula C36H34N4O2S2 B2757961 N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide CAS No. 476634-42-1

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide

Cat. No.: B2757961
CAS No.: 476634-42-1
M. Wt: 618.81
InChI Key: QQDJOFICQNTAKY-UHFFFAOYSA-N
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Description

N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their significant biological and pharmaceutical activities, making this compound of interest in various scientific fields .

Preparation Methods

The synthesis of N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide typically involves the coupling of substituted 2-amino-benzothiazole intermediates with decanediamide under amide coupling conditions. Common reagents include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

N,N’-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide undergoes various chemical reactions, including:

Common reagents include DMP for oxidation, hydrogen gas with palladium for reduction, and halogenating agents for substitution. Major products formed include sulfonyl derivatives, amines, and halogenated benzothiazoles .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N4O2S2/c41-33(37-27-15-11-13-25(23-27)35-39-29-17-7-9-19-31(29)43-35)21-5-3-1-2-4-6-22-34(42)38-28-16-12-14-26(24-28)36-40-30-18-8-10-20-32(30)44-36/h7-20,23-24H,1-6,21-22H2,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJOFICQNTAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCCCCCCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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